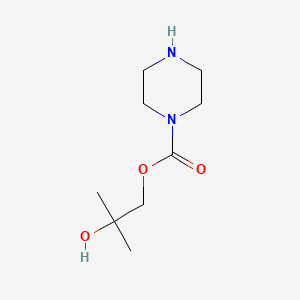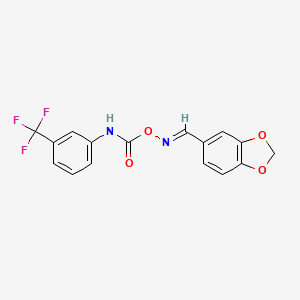
3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C(9)H({12})O(_4) It is characterized by a cyclohexadiene ring substituted with methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available cyclohexadiene derivatives.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be employed for the methoxylation and carboxylation steps.
Catalysts and Solvents: The use of specific catalysts and solvents optimized for large-scale production can enhance the efficiency and cost-effectiveness of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation Products: Quinones or carboxylate derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3,5-Dimethoxycyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzoic Acid: Similar in structure but with a benzene ring instead of a cyclohexadiene ring.
3,5-Dimethoxyphenylacetic Acid: Contains a phenyl ring with methoxy groups and an acetic acid moiety.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
24941-58-0 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-4,6H,5H2,1-2H3,(H,10,11) |
Clé InChI |
FSWGOIHYIIOIJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(C=C(C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)



![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009591.png)




![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009641.png)

